molecular formula C19H16O6 B4790857 methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate

methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate

Cat. No.: B4790857
M. Wt: 340.3 g/mol
InChI Key: FHVLMVQBOUEZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a furoate ester linked to a chromen-yl group through an oxymethyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate typically involves multi-step organic reactions. A common synthetic route may start with the formation of the chromen-yl intermediate through cyclization reactions, followed by the introduction of the furoate ester group using esterification reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis protocols. Techniques such as continuous flow reactors, which allow for precise control of reaction parameters, can be employed. Additionally, industrial processes would incorporate purification steps like recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate can undergo various types of chemical reactions including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions to oxidize specific functional groups within the compound.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can selectively reduce the oxo groups to hydroxyl groups.

  • Substitution: : Halogenating agents or nucleophiles can be used in substitution reactions to introduce new functional groups onto the molecular structure.

Major Products

Depending on the reaction and reagents used, the major products formed from these reactions could include derivatives with modified functional groups, such as hydroxylated or halogenated analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate can serve as a building block for the synthesis of more complex molecules, particularly in the design of novel organic materials and pharmaceuticals.

Biology

Biologically, this compound can be used as a probe or marker in studying cellular processes and pathways, given its unique structural properties that may interact with specific biological targets.

Medicine

In medicine, there is potential for this compound to be investigated for therapeutic uses, such as in the development of drugs with anti-inflammatory, anticancer, or antiviral properties. Its interaction with biological molecules could lead to new insights into disease mechanisms and treatments.

Industry

Industrial applications might include its use in the synthesis of specialty chemicals, coatings, or as a precursor for materials with specific desirable properties, such as enhanced durability or reactivity.

Mechanism of Action

The mechanism by which methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate exerts its effects depends on its interaction with molecular targets. For instance, its oxo and furoate groups might facilitate binding to enzymes or receptors, thereby modulating biological pathways. These interactions can activate or inhibit specific proteins, leading to downstream effects such as altered cell signaling or gene expression.

Comparison with Similar Compounds

Similar compounds include other furoate esters and chromen derivatives. Compared to these, methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate is unique due to its combined structural features, which may confer distinct chemical reactivity and biological activity.

List of Similar Compounds

  • Methyl 5-{[(4-oxo-1,2,3,4-tetrahydrochromen-7-yl)oxy]methyl}-2-furoate

  • Ethyl 5-{[(4-oxo-1,2,3,4-tetrahydrochromen-7-yl)oxy]methyl}-2-furoate

  • Propyl 5-{[(4-oxo-1,2,3,4-tetrahydrochromen-7-yl)oxy]methyl}-2-furoate

Properties

IUPAC Name

methyl 5-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-22-19(21)16-8-6-12(24-16)10-23-11-5-7-14-13-3-2-4-15(13)18(20)25-17(14)9-11/h5-9H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVLMVQBOUEZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate
Reactant of Route 2
Reactant of Route 2
methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate
Reactant of Route 3
Reactant of Route 3
methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate
Reactant of Route 4
Reactant of Route 4
methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate
Reactant of Route 5
methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate
Reactant of Route 6
methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.